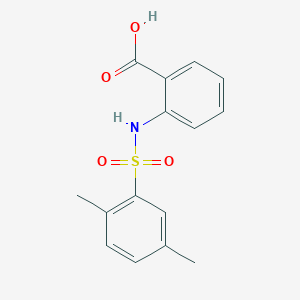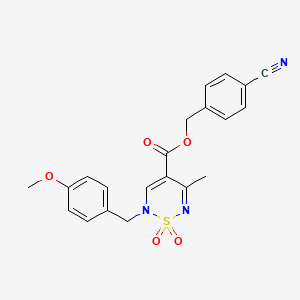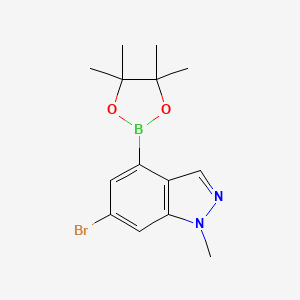![molecular formula C18H16Cl3N3OS2 B2575038 {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide CAS No. 344271-72-3](/img/structure/B2575038.png)
{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide is a chemical compound with the molecular formula C18H16Cl3N3OS2 and a molar mass of 460 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound,5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole, was synthesized in a 92% yield . Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction and Hirshfeld surface analysis . These studies have revealed that hydrogen bond interactions are the primary contributors to the intermolecular stabilization in the crystal .Chemical Reactions Analysis
While specific chemical reactions involving{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide have not been found, related compounds have been studied for their reactivity. For example, 5-(Adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has been identified as a potential 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor .
Aplicaciones Científicas De Investigación
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition
This compound has been identified as a potential 11β-HSD1 inhibitor . The 11β-HSD1 enzyme plays a crucial role in regulating cortisol levels by converting inactive cortisone to active cortisol. Inhibition of 11β-HSD1 has therapeutic implications for conditions such as metabolic syndrome, diabetes, and obesity. By blocking this enzyme, the compound may help modulate glucocorticoid metabolism.
Structural Analysis and Crystal Packing
The 3D structure of the compound was confirmed through single-crystal X-ray diffraction. Hirshfeld surface analysis revealed key hydrogen bond interactions (H … H, C-H … C, C-H … Cl, and C-H … N) that contribute to intermolecular stabilization in the crystal lattice. Interestingly, density functional theory (DFT) calculations indicated that the crystal structure is not the absolute minimum conformation, suggesting that crystal packing forces significantly influence its conformation .
Electronic Properties and Binding Interactions
DFT calculations also provided insight into the electronic properties of the compound. Frontier molecular orbital energies and net atomic charges were calculated, highlighting regions of the molecule that may interact with the 11β-HSD1 active site. Molecular docking experiments further revealed important intermolecular interactions between the compound and 11β-HSD1, supporting its potential as a drug candidate .
Antiviral Activity
While not explicitly mentioned in the cited study, it’s worth exploring the compound’s antiviral properties. Similar triazole derivatives have exhibited antiviral activity against various viruses. Investigating its effects on viral replication could be a valuable avenue for further research .
Propiedades
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-[(2,6-dichlorophenyl)methylsulfinylmethyl]-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3OS2/c1-24-17(11-27(25)10-14-15(20)3-2-4-16(14)21)22-23-18(24)26-9-12-5-7-13(19)8-6-12/h2-8H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOKXBHZYAFQESF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=C(C=CC=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl 2,6-dichlorobenzyl sulfoxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

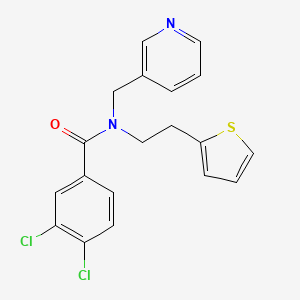
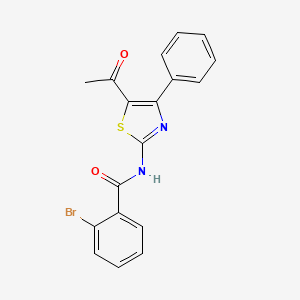
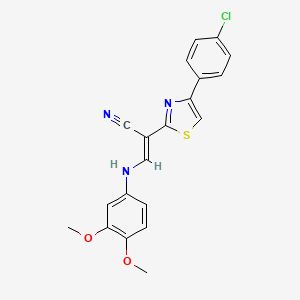
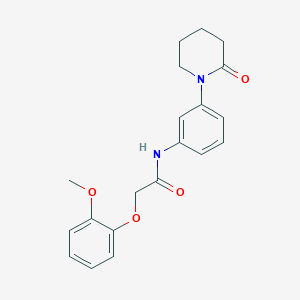
![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)cyclohexanecarboxamide](/img/structure/B2574963.png)
![2-{Methyl[2-(methylsulfanyl)ethyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2574965.png)
![3-(3-aminopropyl)-6-methyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B2574969.png)

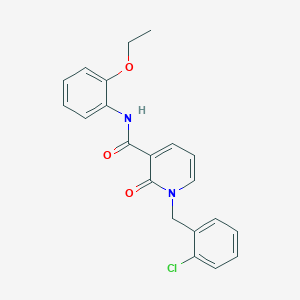

![(Z)-ethyl 2-((3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2574974.png)
